molecular formula C13H15NO2 B508026 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid CAS No. 438218-59-8

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid

Cat. No. B508026
CAS RN: 438218-59-8
M. Wt: 217.26g/mol
InChI Key: JBWZIRYKBWGONS-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is used in proteomics research .


Synthesis Analysis

Indoles, such as this compound, are significant heterocycles found in proteins in the form of amino acids like tryptophan . They are also present in several drugs and plants . The incorporation of an indole core in medicinal molecules makes it a useful heterocyclic .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16) . The SMILES representation is CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C .

Scientific Research Applications

Indole Synthesis and Applications

Indole compounds, including derivatives like "1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid," have been the focus of synthetic chemistry due to their prevalence in natural products and pharmaceuticals. The review by Taber and Tirunahari (2011) provides a classification of indole synthesis methods, highlighting their importance in creating complex molecules used in drug development and material science. The methodologies for synthesizing indoles, as presented, indicate the versatility and utility of indole derivatives in organic synthesis, potentially including the synthesis of compounds with specific functional groups such as carboxylic acids (Taber & Tirunahari, 2011).

Carboxylic Acids in Biomass Conversion and Drug Synthesis

Carboxylic acids, part of the structure of "this compound," are pivotal in biomass conversion technologies and drug synthesis. Chernyshev, Kravchenko, and Ananikov (2017) discuss the role of 5-Hydroxymethylfurfural (HMF) and its derivatives, including carboxylic acid derivatives, in creating sustainable polymers and fuels from biomass. This highlights the environmental and industrial significance of carboxylic acid functionalities (Chernyshev, Kravchenko, & Ananikov, 2017). Moreover, Zhang et al. (2021) review the application of levulinic acid, a carboxylic acid, in drug synthesis, demonstrating the critical role carboxylic acid derivatives play in pharmaceutical development, from raw materials to drug synthesis and modification processes (Zhang et al., 2021).

Biocatalyst Inhibition and Protection

Carboxylic acids are also researched for their effects on microbial and enzyme systems, which could imply applications in biotechnology and bioengineering. Jarboe, Royce, and Liu (2013) review how carboxylic acids impact microbial systems, indicating the potential for using specific carboxylic acid derivatives in controlling microbial growth or enhancing microbial production processes (Jarboe, Royce, & Liu, 2013).

Safety and Hazards

1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is labeled as an irritant . For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-ethyl-2,3-dimethylindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWZIRYKBWGONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236676
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438218-59-8
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438218-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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